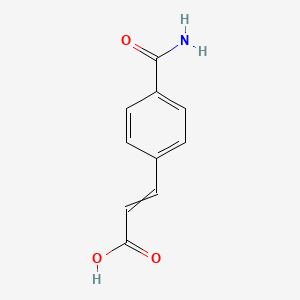

3-(4-Carbamoylphenyl)prop-2-enoic acid

Description

3-(4-Carbamoylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted with a carbamoyl group (-CONH₂) at the para position (C4). Its synthesis typically involves condensation reactions or functional group transformations, as seen in related compounds like 3-aroylprop-2-enoic acids .

Properties

IUPAC Name |

3-(4-carbamoylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVMXMPBABKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carbamoylphenyl)prop-2-enoic acid typically involves the reaction of 4-aminobenzamide with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Carbamoylphenyl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carbamoylphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation and substitution reactions.

2. Biological Activity

- Research has indicated that 3-(4-carbamoylphenyl)prop-2-enoic acid exhibits potential antimicrobial and anticancer properties. Studies have shown its ability to inhibit the growth of certain cancer cell lines, suggesting its use as a lead compound in cancer therapy .

Medicinal Applications

1. Therapeutic Agent Development

- The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action appears to involve interactions with specific molecular targets within biological systems, which can modulate enzyme activity and influence physiological responses .

2. Drug Formulation

- Ongoing research focuses on formulating this compound into drug delivery systems that enhance its bioavailability and therapeutic efficacy. Its favorable pharmacokinetic properties make it a candidate for further development in clinical settings .

Industrial Applications

1. Material Science

- In industrial applications, 3-(4-carbamoylphenyl)prop-2-enoic acid is utilized in the development of new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics .

2. Pharmaceutical Intermediates

- This compound is also used as an intermediate in the synthesis of various pharmaceuticals, enhancing the efficiency of production processes due to its reactivity and compatibility with other chemical entities .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Carbamoylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or modifications to the prop-2-enoic acid backbone. Key comparisons include:

Hydroxycinnamic Acids

- Ferulic Acid ([E]-3-[4-hydroxy-3-methoxyphenyl]prop-2-enoic acid): Substituents: 4-hydroxy-3-methoxy. Properties: Antioxidant activity due to phenolic hydroxyl groups; soluble in polar solvents like ethanol . Applications: Food preservation, cosmetics, and pharmaceuticals .

- Sinapic Acid ([E]-3-[4-hydroxy-3,5-dimethoxyphenyl]prop-2-enoic acid): Substituents: 4-hydroxy-3,5-dimethoxy. Properties: Higher steric hindrance and lower polarity than ferulic acid; moderate antioxidant activity . Comparison: The absence of methoxy groups in 3-(4-carbamoylphenyl)prop-2-enoic acid may improve solubility in aqueous media compared to sinapic acid .

Halogenated Derivatives

- 3-(4-Bromobenzoyl)prop-2-enoic Acid: Substituents: 4-bromobenzoyl. Properties: Lipophilic due to the bromine atom; reactive in nucleophilic substitutions . Applications: Intermediate in heterocyclic synthesis (e.g., nicotinate derivatives) . Comparison: The carbamoyl group provides a nucleophilic site for hydrogen bonding, whereas bromine enhances electrophilic reactivity. This makes 3-(4-carbamoylphenyl)prop-2-enoic acid more suitable for drug design targeting polar active sites .

Carbamoyl and Amide Derivatives

- 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic Acid: Substituents: Cyclopropylcarbamoyl (-CONHC₃H₅). Properties: Increased lipophilicity compared to the parent carbamoyl group; molecular weight = 231.25 . Comparison: The cyclopropyl group may enhance membrane permeability, but the unsubstituted carbamoyl in 3-(4-carbamoylphenyl)prop-2-enoic acid offers simpler synthetic routes and better crystallinity .

- (2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic Acid: Substituents: Phenoxy-linked carbamoyl. Properties: Extended aromatic system; molecular weight = 283.27 . Applications: Pharmaceutical intermediates (e.g., enzyme inhibitors) .

Biological Activity

3-(4-Carbamoylphenyl)prop-2-enoic acid, also known as (2E)-3-(4-carbamoylphenyl)prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamoyl group attached to a phenyl ring , which is conjugated to an alkene . This structure is significant as it influences the compound's interactions with biological molecules.

Antimicrobial Properties

Research indicates that 3-(4-carbamoylphenyl)prop-2-enoic acid exhibits antimicrobial activity . The compound has been tested against various bacteria and fungi, showing promising results in inhibiting their growth. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . It is believed to induce apoptosis in cancer cells through mechanisms such as the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression related to cell cycle and apoptosis .

The biological activity of 3-(4-carbamoylphenyl)prop-2-enoic acid can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The carbamoyl group allows for hydrogen bonding with enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.

- Radical Scavenging: It has demonstrated antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Experimental Results

- Antimicrobial Activity : In vitro tests have shown that 3-(4-carbamoylphenyl)prop-2-enoic acid has a minimum inhibitory concentration (MIC) ranging from 0.004 to 20 mg/mL against various pathogens, indicating its potential as an antimicrobial agent.

- Anticancer Studies : A study highlighted its effectiveness in reducing cell viability in cancer cell lines by inducing apoptosis through HDAC inhibition. The compound was found to synergize with other chemotherapeutic agents, enhancing their efficacy against resistant cancer types .

Comparative Analysis

To better understand the unique properties of 3-(4-carbamoylphenyl)prop-2-enoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(4-Aminophenyl)prop-2-enoic acid | Amino group instead of carbamoyl | Antimicrobial, less potent anticancer effects |

| 3-(4-Nitrophenyl)prop-2-enoic acid | Nitro group affecting electron density | Moderate antibacterial activity |

| 3-(4-Methoxyphenyl)prop-2-enoic acid | Methoxy group providing different reactivity | Limited biological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.